グアイアコール

概要

説明

Guaiacin is a naturally occurring lignan compound isolated from the bark of Machilus thunbergii. It is known for its significant biological activities, including its ability to increase alkaline phosphatase activity and promote osteoblast differentiation . Guaiacin is a type of arylnaphthalene lignan, which is a class of compounds known for their diverse pharmacological properties.

科学的研究の応用

作用機序

グアイアシンは、いくつかの分子経路を通じてその効果を発揮します。

Wnt/β-カテニンシグナル伝達: グアイアシンは、この経路を促進し、β-カテニンタンパク質の発現増加と細胞分化の促進につながります.

アルカリホスファターゼ活性: グアイアシンは、骨の石灰化と骨芽細胞の分化に不可欠なアルカリホスファターゼの活性を高めます.

生化学分析

Biochemical Properties

Guaiacin plays a crucial role in biochemical reactions, particularly in the activation of alkaline phosphatase. This enzyme is essential for the dephosphorylation of various molecules, which is a critical step in many metabolic pathways. Guaiacin interacts with proteins and other biomolecules, enhancing their activity and promoting cellular differentiation. The interaction between Guaiacin and alkaline phosphatase is particularly noteworthy, as it leads to increased enzyme activity and subsequent biochemical reactions .

Cellular Effects

Guaiacin has been shown to influence various types of cells and cellular processes. In osteoblasts, Guaiacin promotes differentiation and increases alkaline phosphatase activity, which is essential for bone formation. Additionally, Guaiacin affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in osteogenesis, thereby promoting bone health .

Molecular Mechanism

The molecular mechanism of Guaiacin involves its binding interactions with biomolecules, leading to enzyme activation. Guaiacin binds to alkaline phosphatase, increasing its activity and promoting the dephosphorylation of target molecules. This activation cascade results in enhanced cellular differentiation and metabolic activity. Furthermore, Guaiacin may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guaiacin have been observed to change over time. Guaiacin is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that Guaiacin maintains its ability to promote osteoblast differentiation and increase alkaline phosphatase activity, although the effects may diminish slightly over time .

Dosage Effects in Animal Models

The effects of Guaiacin vary with different dosages in animal models. At lower doses, Guaiacin effectively promotes osteoblast differentiation and increases alkaline phosphatase activity without causing adverse effects. At higher doses, Guaiacin may exhibit toxic effects, including cellular damage and impaired metabolic function. It is essential to determine the optimal dosage to maximize the beneficial effects of Guaiacin while minimizing potential toxicity .

Metabolic Pathways

Guaiacin is involved in several metabolic pathways, particularly those related to bone formation and mineralization. It interacts with enzymes such as alkaline phosphatase, promoting the dephosphorylation of substrates and enhancing metabolic flux. Guaiacin also affects metabolite levels, contributing to the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, Guaiacin is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Guaiacin’s localization and accumulation within specific tissues, such as bone, are critical for its biological activity and therapeutic potential .

Subcellular Localization

Guaiacin’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Guaiacin’s localization to the nucleus or mitochondria may influence its ability to modulate gene expression and cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Guaiacin can be synthesized through various chemical reactions. One common method involves the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of guaiacin often involves the extraction of the compound from natural sources, such as the bark of Machilus thunbergii. The extraction process includes several steps, such as solvent extraction, purification, and crystallization, to obtain high-purity guaiacin .

化学反応の分析

反応の種類: グアイアシンは、以下のような様々な化学反応を起こします。

酸化: グアイアシンは酸化されて、グアイアコールや他のフェノール化合物などの様々な生成物を形成することができます.

還元: 還元反応は、グアイアシンをより単純なリグナン誘導体に変換することができます。

置換: グアイアシンは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲンやアルキル化剤などの様々な試薬を特定の条件下で使用することができます。

生成される主な生成物:

酸化: グアイアコール、2-ヒドロキシベンズアルデヒド、および2-メトキシベンズアルデヒド.

還元: より単純なリグナン誘導体。

置換: 異なる官能基を持つアリールナフタレン誘導体。

類似化合物との比較

グアイアシンは、その特異的な生物学的活性と化学的性質により、リグナン化合物の中でもユニークな存在です。類似の化合物には以下のようなものがあります。

オタバフェノール: 似た構造的特徴を持つ別のアリールナフタレンリグナン.

カガヤニン: 類似の薬理作用を持つリグナン.

ウリグナンA1: グアイアシンと構造的に類似していますが、生物活性は異なります.

これらの化合物は、構造的に類似しているものの、生物学的活性と化学的反応性に違いが見られます。これは、グアイアシンが科学研究と産業応用においてユニークな存在であることを示しています。

特性

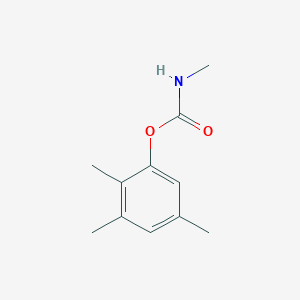

IUPAC Name |

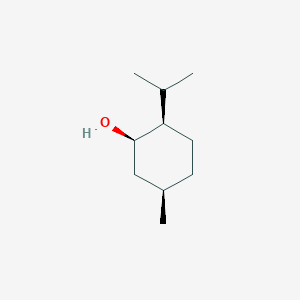

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319141 | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Guaiacin and where is it found?

A1: Guaiacin is a naturally occurring lignan compound primarily found in plants belonging to the Lauraceae family, such as Machilus thunbergii and Myristica fragrans (nutmeg). [, , ]

Q2: What biological activities have been reported for Guaiacin?

A2: Guaiacin has been shown to exhibit several biological activities, including:

- Stimulation of Osteoblast Differentiation: Guaiacin significantly increases alkaline phosphatase activity, collagen synthesis, and calcium deposition in mouse osteoblast cultures, suggesting potential benefits for bone health. [] This effect is thought to be mediated through the estrogen receptor, as the estrogen receptor antagonist tamoxifen reduces Guaiacin's effects. []

- Neuroprotective Effects: Guaiacin has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cell cultures. [] This suggests potential applications in neurodegenerative diseases.

- Antibacterial Activity: Studies have shown Guaiacin to exhibit antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. []

Q3: How does Guaiacin exert its stimulatory effects on osteoblast differentiation?

A3: While the exact mechanism remains unclear, research suggests that Guaiacin may interact with estrogen receptors in osteoblasts. [] This interaction potentially triggers downstream signaling pathways that promote osteoblast differentiation, leading to increased alkaline phosphatase activity, collagen synthesis, and calcium deposition – key processes in bone formation. []

Q4: What is the structural characterization of Guaiacin?

A4: Guaiacin is a phenyltetralin lignan with the molecular formula C22H24O4. [] While the provided abstracts don't detail specific spectroscopic data, they indicate that techniques like UV, IR, and NMR have been used to characterize its structure. [] Further research articles or databases would be needed for comprehensive spectroscopic information.

Q5: Does Guaiacin demonstrate any notable structure-activity relationships?

A6: The research on lignans from Machilus thunbergii provides insights into structure-activity relationships. It suggests that arylnaphthalene type lignans, like Guaiacin, exhibit stronger stimulatory effects on osteoblast differentiation compared to bibenzylbutane type lignans. [] This highlights the importance of the arylnaphthalene structural motif for this particular activity.

Q6: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of Guaiacin?

A6: The provided research abstracts do not delve into detailed PK/PD studies of Guaiacin. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile, as well as its in vivo activity and efficacy.

Q7: What about the safety and toxicity profile of Guaiacin?

A7: The available research abstracts don't offer specific details on the toxicity of Guaiacin. Therefore, it's crucial to conduct thorough toxicological studies to ensure its safety before considering any therapeutic applications.

Q8: Are there any analytical methods available to detect and quantify Guaiacin?

A9: While the provided research doesn't specify the analytical methods used, it is mentioned that various chromatographic techniques, including column chromatography and HPLC, are employed for isolating Guaiacin. [, ] It is likely that techniques like LC-MS or GC-MS are employed for its detection and quantification, although this information isn't provided in the abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

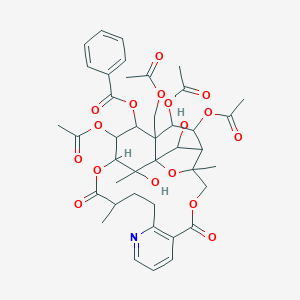

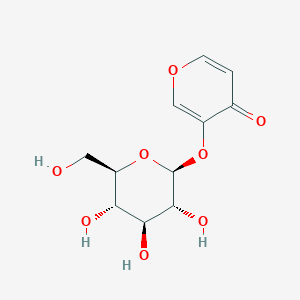

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

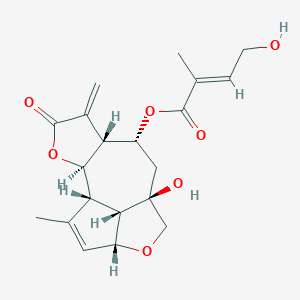

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

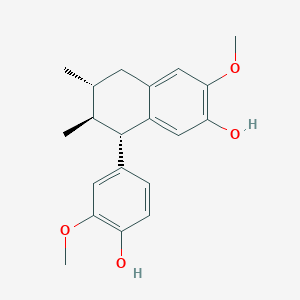

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)](/img/structure/B150134.png)